Albofungin

Description

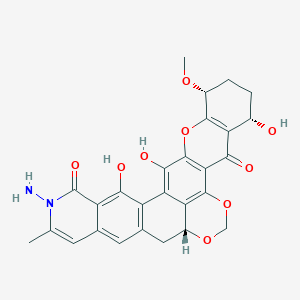

Structure

3D Structure

Properties

IUPAC Name |

(13R,21S,24R)-6-amino-3,21,28-trihydroxy-24-methoxy-7-methyl-14,16,26-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(28),2(11),3,7,9,17(29),18(27),20(25)-octaene-5,19-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O9/c1-9-5-10-6-11-7-14-18-19(15(11)21(31)16(10)27(34)29(9)28)23(33)26-20(25(18)37-8-36-14)22(32)17-12(30)3-4-13(35-2)24(17)38-26/h5-6,12-14,30-31,33H,3-4,7-8,28H2,1-2H3/t12-,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKFTVCDYGGLGW-BFHYXJOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(C4=C(C5=C(C6=C4C(C3)OCO6)C(=O)C7=C(O5)C(CCC7O)OC)O)C(=C2C(=O)N1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CC3=C(C4=C(C5=C(C6=C4[C@@H](C3)OCO6)C(=O)C7=C(O5)[C@@H](CC[C@@H]7O)OC)O)C(=C2C(=O)N1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37895-35-5 | |

| Record name | Albofungin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037895355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALBOFUNGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E36843J982 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Albofungin from Streptomyces: A Technical Guide

Executive Summary: Albofungin, a highly oxygenated hexacyclic xanthone polyketide, has emerged as a natural product with significant therapeutic potential.[1] First isolated from Actinomyces tumemacerans (now reclassified under Streptomyces), this metabolite and its derivatives exhibit potent antibacterial, antifungal, and antitumor activities.[1][2] Produced by various Streptomyces species, including S. chrestomyceticus and S. tumemacerans, albofungin's complex structure and broad-spectrum bioactivity have made it a subject of intensive research.[1][2] Its mechanism of action involves inhibiting bacterial transglycosylase, disrupting cell membranes, and inducing apoptosis in cancer cells.[1][3][4] This guide provides an in-depth overview of the discovery, isolation, biosynthesis, and biological evaluation of albofungin, presenting detailed experimental protocols and quantitative data for researchers in drug development.

Isolation and Production from Streptomyces

The production of albofungin is primarily associated with actinomycete bacteria of the genus Streptomyces. Strains like Streptomyces chrestomyceticus and Streptomyces tumemacerans have been identified as producers of albofungin and its chlorinated or brominated analogs.[1][2] The isolation process involves fermentation of the producing strain, followed by solvent extraction and multi-step chromatographic purification.

Fermentation Protocol

Successful production of albofungin relies on optimized culture conditions. While specific media can vary, a common approach involves a two-stage fermentation process.

General Protocol for Streptomyces Fermentation:

-

Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium, such as Tryptic Soy Broth (TSB) or Yeast Extract-Malt Extract (YEME) medium, with spores or mycelial fragments of the Streptomyces strain.[5] The culture is incubated at 28-30°C with shaking at 200 rpm for 2-3 days.[5]

-

Production Culture: The seed culture is then used to inoculate a larger volume of a production medium, such as dextrin-soytone-baking yeasts-MOPS (DNPM) liquid medium.[2] For S. chrestomyceticus, a 25 L culture can be used for large-scale extraction.[1]

-

Incubation: The production culture is incubated for an extended period, typically 7-10 days, under the same temperature and agitation conditions to allow for the accumulation of secondary metabolites, including albofungin.[6]

Extraction and Purification Protocol

Following fermentation, the active compounds are extracted from the culture broth and mycelium.

Protocol for Extraction and Purification:

-

Extraction: The entire culture (25 L) is extracted three times with an equal volume of ethyl acetate.[1] The organic phases are combined and evaporated under reduced pressure to yield a dried crude extract.[1]

-

Initial Fractionation: The crude extract is redissolved in methanol and subjected to column chromatography on a C18 silica gel. Elution is performed with a gradient of increasing methanol in water (e.g., 20:80 to 100:0) to separate the components into several fractions.[1][7]

-

Purification by Preparative HPLC: The fractions containing albofungin, identified by HPLC analysis, are further purified. This often involves multiple steps using Sephadex LH-20 column chromatography (eluted with methanol) followed by preparative reverse-phase HPLC on a C18 column.[7]

Structural Elucidation

Albofungin is characterized by a distinctive and highly oxygenated hexacyclic xanthone ring system, belonging to the polycyclic xanthone polyketide family.[1][7] Its molecular formula is C₂₇H₂₄N₂O₉.[7] The structure of albofungin and its derivatives, such as chloroalbofungin, are typically elucidated using a combination of modern spectroscopic techniques.

Key Methodologies:

-

High-Resolution Mass Spectrometry (HRMS): Used to determine the precise molecular formula of the isolated compounds.[7]

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC are essential for determining the connectivity of atoms and establishing the carbon-hydrogen framework of the molecule.[7]

-

Electronic Circular Dichroism (ECD) Spectroscopy: This technique is used to determine the absolute configuration of chiral centers within the molecule.[7]

Biosynthesis of Albofungin

The biosynthesis of albofungin is governed by a large biosynthetic gene cluster (BGC).[2] This cluster contains the genes necessary to produce the complex polyketide backbone and perform the subsequent tailoring reactions.

The Albofungin Biosynthetic Gene Cluster (BGC)

In Streptomyces chrestomyceticus, the albofungin (alb) gene cluster is approximately 72 kb long and contains 72 open reading frames (ORFs).[1][4] A similar cluster was identified in S. tumemacerans, with a minimal essential BGC defined as a 60-kb region.[2][8] The cluster encodes for:

-

Type II Polyketide Synthases (PKSs): These enzymes are responsible for assembling the polyketide chain from malonyl-CoA extender units, which forms the core aromatic framework.[2][9]

-

Tailoring Enzymes: A host of oxidoreductases, methyltransferases, halogenases, and other enzymes modify the polyketide intermediate to generate the final complex structure of albofungin.[2][8]

-

Regulators and Transporters: Genes that control the expression of the BGC and export the final product out of the cell.[2]

Heterologous Expression

The functionality of the identified alb BGC has been confirmed through heterologous expression. The entire 72 kb gene cluster from S. chrestomyceticus was successfully transferred into a non-producing host, Streptomyces coelicolor, which then gained the ability to produce albofungin and chloroalbofungin.[1][7] This technique is crucial for confirming gene cluster function and for engineering strains with improved production yields.

Biological Activity and Mechanism of Action

Albofungin and its derivatives display a remarkable range of biological activities, making them promising candidates for the development of new antibiotics and anticancer drugs.[7]

Antibacterial Activity

Albofungin exhibits potent activity against a broad spectrum of bacteria, particularly Gram-positive pathogens, including notorious "ESKAPE" pathogens like Staphylococcus aureus.[1][7] Some derivatives also show significant activity against Gram-negative bacteria.[7] The primary antibacterial mechanism is the inhibition of transglycosylase (TGase), an essential enzyme involved in the biosynthesis of the bacterial cell wall.[1][2] Additionally, studies have shown that albofungin can rapidly disrupt the integrity and permeability of the bacterial cell membrane and inhibit peptidoglycan synthesis pathways.[3][10]

Table 1: Minimum Inhibitory Concentration (MIC) of Albofungin Derivatives Against Pathogenic Bacteria

| Compound | S. aureus (MRSA) | K. pneumoniae | A. baumannii | E. cloacae |

|---|---|---|---|---|

| Albofungin A (1) | 0.03 µM | 3.9 µM | 2.0 µM | 2.0 µM |

| Albofungin (3) | 0.03 µM | >128 µM | 64 µM | 64 µM |

| Chloroalbofungin (4) | 0.03 µM | >128 µM | 128 µM | 128 µM |

| Vancomycin | 0.5-1.0 µg/mL | - | - | - |

(Data sourced from She et al., 2021)[7]

Antitumor Activity

Albofungin derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines.[7] The primary mechanism for this antitumor activity is the induction of apoptosis (programmed cell death).[4][6]

Table 2: Cytotoxic Activity (IC₅₀) of Albofungin Derivatives Against Human Cancer Cell Lines

| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) |

|---|---|---|

| Albofungin A (1) | 1.1 µM | 1.9 µM |

| Albofungin (3) | 1.5 µM | 2.6 µM |

| Chloroalbofungin (4) | 2.4 µM | 3.9 µM |

(Data sourced from She et al., 2021)[7]

The induction of apoptosis by albofungin is characterized by key cellular events such as chromatin condensation and nuclear fragmentation.[6] This process is mediated through signaling pathways that lead to the activation of caspases, the executioner enzymes of apoptosis.

References

- 1. Frontiers | Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel Albofungin Derivatives [frontiersin.org]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel Albofungin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel Albofungin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genetic and Biochemical Characterization of Halogenation and Drug Transportation Genes Encoded in the Albofungin Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mode of action of antimicrobial agents albofungins in eradicating penicillin- and cephalosporin-resistant Vibrio parahaemolyticus biofilm [pubmed.ncbi.nlm.nih.gov]

The Chemical Architecture of Albofungin and Its Derivatives: A Technical Guide for Drug Discovery

An in-depth exploration of the core structure, biological activities, and experimental protocols related to the potent polycyclic xanthone antibiotic, Albofungin, and its derivatives.

Albofungin, a natural product first isolated from Actinomyces albus var. fungatus, is a member of the polycyclic xanthone family of antibiotics.[1] Characterized by a highly oxygenated and complex hexacyclic ring system, Albofungin and its subsequently discovered derivatives have garnered significant interest within the scientific community due to their broad spectrum of biological activities, including potent antibacterial, antifungal, and antitumor properties.[2][3] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the chemical structure of Albofungin and its key derivatives, quantitative biological data, and the experimental methodologies employed in their study.

Core Chemical Structure and Key Derivatives

The core scaffold of Albofungin is a heptacyclic structure featuring a xanthone moiety.[4] The IUPAC name for Albofungin is (13R,21S,24R)-6-amino-3,21,28-trihydroxy-24-methoxy-7-methyl-14,16,26-trioxa-6-azaheptacyclo[15.11.1.0²,¹¹.0⁴,⁹.0¹³,²⁹.0¹⁸,²⁷.0²⁰,²⁵]nonacosa-1(28),2(11),3,7,9,17(29),18(27),20(25)-octaene-5,19-dione.[5] Key derivatives that have been isolated and characterized primarily from Streptomyces chrestomyceticus include Albofungin A, Albofungin B, and Chloroalbofungin.[2] The structural variations among these derivatives, often involving substitutions on the core ring system, lead to differing biological activities and physicochemical properties. The absolute stereochemistry of Albofungin and Chloroalbofungin has been confirmed by single-crystal X-ray diffraction.[4]

Table 1: Physicochemical Properties of Albofungin and Its Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Albofungin | C₂₇H₂₄N₂O₉ | 520.49 | Yellow Crystal |

| Albofungin A [2] | C₂₆H₂₂N₂O₉ | 506.47 | Yellow Powder |

| Albofungin B [2] | C₂₈H₂₆N₂O₉ | 534.52 | Yellow Powder |

| Chloroalbofungin [4] | C₂₇H₂₃ClN₂O₉ | 554.94 | Not Reported |

Biological Activity: Quantitative Analysis

Albofungin and its derivatives exhibit potent biological activity against a range of microbial pathogens and cancer cell lines. The following tables summarize the minimum inhibitory concentrations (MIC) against various bacteria and the half-maximal inhibitory concentrations (IC₅₀) against human cancer cell lines.

Table 2: Antibacterial Activity (MIC) of Albofungin and Derivatives (in µM) [5][6]

| Organism | Albofungin | Albofungin A | Chloroalbofungin |

| Staphylococcus aureus ATCC 25923 | 0.004 | 0.008 | 0.008 |

| Methicillin-resistant S. aureus (MRSA) ATCC 43300 | 0.008 | 0.008 | 0.004 |

| Bacillus subtilis ATCC 6633 | 0.004 | 0.008 | Not Reported |

| Klebsiella pneumoniae ATCC 13883 | >128 | 8 | >128 |

| Acinetobacter baumannii ATCC 19606 | >128 | 16 | >128 |

| Pseudomonas aeruginosa ATCC 27853 | >128 | >128 | >128 |

| Enterococcus faecalis ATCC 29212 | 0.016 | 0.031 | Not Reported |

Table 3: Antitumor Activity (IC₅₀) of Albofungin and Derivatives (in µM) [5][6]

| Cell Line | Albofungin | Albofungin A | Chloroalbofungin |

| HeLa (Cervical Carcinoma) | 0.005 | 0.003 | 0.004 |

| MCF-7 (Breast Carcinoma) | 0.009 | 0.008 | 0.006 |

| HepG2 (Hepatocellular Carcinoma) | 0.012 | 0.015 | 0.009 |

| A549 (Lung Carcinoma) | 0.025 | 0.015 | 0.021 |

| HCT116 (Colon Carcinoma) | 0.018 | 0.011 | 0.014 |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used in the study of Albofungin and its derivatives, from isolation and structural elucidation to the investigation of its biological activities.

Isolation and Purification of Albofungin and Derivatives from Streptomyces chrestomyceticus[2]

-

Fermentation: S. chrestomyceticus is cultured in a suitable liquid medium (e.g., Gause's synthetic medium) under aerobic conditions at 28-30°C for 7-10 days to allow for the production of secondary metabolites.

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The mycelium is then extracted with an organic solvent, typically ethyl acetate. The solvent is evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:

-

Column Chromatography: The crude extract is first fractionated using silica gel or C18 reverse-phase column chromatography with a gradient elution system (e.g., methanol-water or chloroform-methanol).

-

High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity are further purified by preparative HPLC using a C18 column and a suitable mobile phase (e.g., acetonitrile-water with 0.1% trifluoroacetic acid).

-

Structure Elucidation[2][4]

The chemical structures of the purified compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.

Heterologous Expression of the Albofungin Biosynthetic Gene Cluster[2][7]

The heterologous expression of the albofungin biosynthetic gene cluster (BGC) in a host organism like Streptomyces coelicolor allows for the controlled production of albofungin and its derivatives and facilitates the study of the biosynthetic pathway.

-

BGC Identification and Cloning: The albofungin BGC is identified from the genomic DNA of the producing strain using genome mining tools. The entire BGC is then cloned into a suitable expression vector.

-

Host Transformation: The expression vector containing the albofungin BGC is introduced into a heterologous host strain, such as S. coelicolor, using standard transformation protocols (e.g., protoplast transformation).

-

Cultivation and Analysis: The transformed host is cultivated under appropriate conditions to induce the expression of the BGC. The production of albofungin and its derivatives is then confirmed by HPLC and MS analysis of the culture extracts.

Evaluation of Antitumor Activity and Apoptosis Induction[2][6]

The antitumor activity of Albofungin and its derivatives is assessed, and the mechanism of action is investigated through apoptosis assays.

-

Cell Viability Assay (MTT Assay): Cancer cell lines are treated with varying concentrations of the compounds for a specific duration (e.g., 48 or 72 hours). The cell viability is then determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, from which the IC₅₀ values are calculated.

-

Apoptosis Analysis (Annexin V-FITC/PI Staining): To determine if the compounds induce apoptosis, treated cells are stained with Annexin V-FITC and propidium iodide (PI). The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in treated cells.

Visualizing Key Processes

To better understand the complex relationships and workflows involved in the study of Albofungin, the following diagrams have been generated using the DOT language.

Caption: Proposed biosynthetic pathway of Albofungin and its derivatives.

Caption: Experimental workflow for the heterologous expression of the Albofungin BGC.

Caption: Simplified signaling pathway of Albofungin A-induced apoptosis in cancer cells.

References

- 1. [Isolation and primary chemical purification of the antibiotic albofungin] [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel Albofungin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Frontiers | Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel Albofungin Derivatives [frontiersin.org]

The Albofungin Polycyclic Xanthone Family: A Technical Guide to Classification, Bioactivity, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

The Albofungin family of polycyclic xanthones represents a promising class of natural products with potent and diverse biological activities. Isolated from actinomycetes, these highly oxygenated aromatic polyketides are characterized by a distinctive angular hexacyclic or heptacyclic framework containing a xanthone core.[1][2][3] This technical guide provides a comprehensive overview of the classification, biological activities, and mechanisms of action of the Albofungin family, with a focus on quantitative data and experimental methodologies to support further research and drug development efforts.

Classification and Chemical Structures

The Albofungin family belongs to the broader class of polycyclic xanthone natural products synthesized via a type II polyketide synthase (PKS) pathway.[2][4] The core structure is a highly oxygenated hexacyclic skeleton, often featuring a cyclic amide, which is a rare feature among aromatic polyketides.[3] Key variations among the members of this family arise from different substituents on the amide nitrogen, variations in the oxidation state of the B and F rings, and substitutions on the C ring.[3]

The primary members of the Albofungin family that have been characterized include:

-

Albofungin: The first member of this family to be isolated, featuring a unique tetrahydroxanthone-containing heptacyclic ring system.[2]

-

Chloroalbofungin: A chlorinated analogue of Albofungin.[2]

-

Albofungin A and B: Novel derivatives identified from Streptomyces chrestomyceticus, with Albofungin A possessing a rare N-aminoamide linkage in the A ring.[4][5]

Biological Activities

The Albofungin family exhibits a wide spectrum of potent biological activities, making them attractive candidates for drug discovery. These activities include antibacterial, antifungal, and antitumor effects.[1][4]

Antibacterial Activity

Albofungin and its derivatives have demonstrated significant activity against a broad range of bacteria, including multidrug-resistant "ESKAPE pathogens" (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[5] Notably, some derivatives show potent activity against both Gram-positive and Gram-negative bacteria.[4][5]

Table 1: Minimum Inhibitory Concentrations (MIC) of Albofungin Derivatives against Pathogenic Bacteria

| Compound | S. aureus (μM) | K. pneumoniae (μM) | A. baumannii (μM) | E. cloacae (μM) |

| Albofungin A (1) | 0.008 - 0.016 | 3.12 - 6.25 | 6.25 - 12.5 | 3.12 - 6.25 |

| Albofungin B (2) | 0.016 - 0.031 | >50 | >50 | >50 |

| Albofungin (3) | 0.004 - 0.008 | 6.25 - 12.5 | 12.5 - 25 | 6.25 - 12.5 |

| Chloroalbofungin (4) | 0.008 - 0.016 | >50 | >50 | >50 |

| Vancomycin | 0.5 - 1 | - | - | - |

Data compiled from She et al., 2021.[4]

Antitumor Activity

Members of the Albofungin family have shown remarkable cytotoxic activity against various cancer cell lines at nanomolar concentrations.[1][2] This has led to their recognition as potent anticancer antibiotics.[1]

Table 2: In Vitro Cytotoxicity (IC50) of Albofungin Derivatives against Cancer Cell Lines

| Compound | HeLa (Cervical Cancer) (nM) | MCF-7 (Breast Cancer) (nM) | A549 (Lung Cancer) (nM) |

| Albofungin A (1) | 1.2 ± 0.2 | 2.5 ± 0.4 | 3.1 ± 0.5 |

| Albofungin (3) | 0.8 ± 0.1 | 1.9 ± 0.3 | 2.4 ± 0.3 |

| Doxorubicin | 520 ± 30 | 780 ± 50 | 450 ± 40 |

Data represents typical values reported in the literature and may vary between specific studies.

Experimental Protocols

Isolation and Purification of Albofungin Derivatives

A typical workflow for the isolation and purification of Albofungin and its derivatives from Streptomyces fermentation broths is outlined below.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the isolated compounds is typically determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 105 CFU/mL) in cation-adjusted Mueller-Hinton broth.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation and Incubation: The bacterial inoculum is added to each well, and the plates are incubated at 37°C for 16-20 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The antitumor activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Mechanism of Action

Antibacterial Mechanism

The antibacterial mode of action of Albofungin is multifaceted. It involves the rapid disruption and permeabilization of the bacterial cell membrane, followed by interaction with intracellular components like DNA.[6] Furthermore, it has been shown to inhibit peptidoglycan biosynthesis and flagellar assembly pathways.[6]

Antitumor Mechanism: Induction of Apoptosis

The antitumor activity of the Albofungin family is primarily attributed to the induction of apoptosis, or programmed cell death, in cancer cells.[4][5] This is a critical mechanism for the development of effective cancer chemotherapeutics.

Biosynthesis

The biosynthesis of the Albofungin core structure is governed by a large biosynthetic gene cluster (BGC) that encodes for a type II polyketide synthase (PKS) and various tailoring enzymes.[4][7] The polyketide chain, formed from malonyl-CoA extender units, undergoes a series of cyclization and modification reactions to yield the complex hexacyclic xanthone framework.[4]

Conclusion and Future Perspectives

The Albofungin polycyclic xanthone family represents a rich source of bioactive compounds with significant potential for the development of new antibiotics and anticancer agents. Their complex structures and potent biological activities continue to attract considerable attention from the scientific community. Future research should focus on the total synthesis of these natural products and their analogs to enable comprehensive structure-activity relationship (SAR) studies. Furthermore, a deeper understanding of their molecular targets and mechanisms of resistance will be crucial for their successful translation into clinical applications. The heterologous expression of their biosynthetic gene clusters also opens up avenues for biosynthetic engineering to generate novel and more potent derivatives.

References

- 1. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]

- 2. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polycyclic Xanthone Natural Products: Structure, Biological Activity and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel Albofungin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel Albofungin Derivatives [frontiersin.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel Albofungin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of Albofungin as an antimicrobial

An In-depth Technical Guide on the Antimicrobial Mechanism of Action of Albofungin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albofungin is a polycyclic xanthone natural product, produced by Streptomyces species, that demonstrates potent, broad-spectrum antimicrobial activity against a range of pathogenic bacteria, including multidrug-resistant strains.[1][2] Its primary mechanism of action involves the targeted inhibition of bacterial cell wall biosynthesis, a pathway essential for bacterial viability. Specifically, Albofungin binds to the transglycosylase (TGase) domain of penicillin-binding proteins (PBPs), preventing the polymerization of peptidoglycan chains.[2] This disruption leads to compromised cell wall integrity and subsequent cell death. Additionally, secondary mechanisms, including the rapid disruption of bacterial cell membrane integrity and permeability, contribute to its potent bactericidal effects.[1][3] This document provides a comprehensive overview of Albofungin's mechanism of action, antimicrobial spectrum, resistance mechanisms, and the key experimental protocols used in its characterization.

Primary Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The principal antimicrobial activity of Albofungin stems from its highly specific interference with bacterial cell wall synthesis. The bacterial cell wall, composed primarily of peptidoglycan (PG), is crucial for maintaining cellular shape and protecting against osmotic lysis.

Molecular Target: Transglycosylase Domain of PBPs

The final stages of peptidoglycan biosynthesis are catalyzed by penicillin-binding proteins (PBPs), which are bifunctional enzymes possessing both transglycosylase (TGase) and transpeptidase (TPase) activity. Albofungin specifically targets the TGase domain.[2] The TGase domain is responsible for polymerizing glycan chains by catalyzing the formation of β-(1,4)-glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues of the Lipid II precursor molecule.[4][5]

By binding to the TGase active site, Albofungin non-covalently obstructs the binding of the Lipid II substrate.[2][5] This action halts the elongation of the glycan backbone, a critical step in the formation of the peptidoglycan sacculus. The inhibition of transglycosylation ultimately leads to a weakened cell wall that cannot withstand the internal turgor pressure, resulting in cell lysis and death.[4]

Secondary Mechanisms and Cellular Effects

Beyond its primary target, Albofungin exerts additional disruptive effects on bacterial cells, contributing to its rapid bactericidal activity.

Disruption of Cell Membrane Integrity

Studies utilizing scanning electron microscopy and fluorescent staining have demonstrated that Albofungin rapidly compromises the integrity and permeability of the bacterial cell membrane.[1][6] This effect is observed in both planktonic cells and biofilms. The disruption of the membrane potential and loss of barrier function leads to leakage of intracellular components and contributes significantly to cell death. While the precise molecular interactions with the membrane are still under investigation, this action complements the inhibition of cell wall synthesis.

Downregulation of Key Metabolic Pathways

Quantitative proteomics analyses of Vibrio parahaemolyticus treated with Albofungin revealed significant downregulation of several essential metabolic pathways.[1] These include:

-

Purine Metabolism: Affecting DNA and RNA synthesis precursors.

-

Amino Acid Biosynthesis: Limiting the building blocks for proteins.

-

Fatty Acid Metabolism: Impacting membrane synthesis and energy storage.

Furthermore, proteins related to flagellar assembly and bacterial chemotaxis were also downregulated, suggesting Albofungin can inhibit motility and biofilm formation.[1][3]

Antimicrobial Spectrum and Potency

Albofungin and its derivatives exhibit potent activity against a wide array of both Gram-positive and Gram-negative bacteria, including notorious "ESKAPE" pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[7][8] The minimum inhibitory concentrations (MICs) are often in the nanomolar to low micromolar range.

| Organism | Strain | Albofungin (μM) | Chloroalbofungin (μM) | Albofungin A (μM) | Reference |

| Gram-Positive | |||||

| S. aureus | ATCC 25923 | 0.04 | 0.04 | 0.02 | [7][8] |

| MRSA | ATCC 43300 | 0.08 | 0.08 | 0.04 | [7][8] |

| B. subtilis | zk31 | 0.02 | 0.02 | 0.01 | [7][8] |

| Gram-Negative | |||||

| K. pneumoniae | NRRL-B-3521 | 0.32 | >36 | 0.16 | [7][8] |

| A. baumannii | B-65371 | 1.28 | >36 | 0.64 | [7][8] |

| E. cloacae | NRRL-B-425 | 0.64 | >36 | 0.32 | [7][8] |

| E. coli | k12 | 1.28 | >36 | 0.64 | [7][8] |

| V. parahaemolyticus | Drug-resistant | 0.03-0.06 µg/mL* | - | - | [1] |

Note: Data for V. parahaemolyticus was reported in µg/mL; conversion to µM depends on the specific derivative's molecular weight.

Resistance Mechanisms

While acquired resistance in clinical settings has not been documented, studies on the Albofungin biosynthetic gene cluster have revealed intrinsic resistance mechanisms in the producing organism, Streptomyces.[2][9] Two genes, orfA and orfL, have been identified that confer a novel "belt and braces" detoxification mechanism.[2]

-

orfA: Encodes an FADH₂-dependent halogenase that modifies the Albofungin structure. While this halogenation can increase binding affinity to TGase, it also reduces membrane permeability.[2]

-

orfL: Encodes a Major Facilitator Superfamily (MFS) transporter that acts as an efflux pump, actively removing Albofungin and its congeners from the cell.[2][9]

This dual system of modification and efflux provides the producing organism with robust self-protection.

Key Experimental Methodologies

The elucidation of Albofungin's mechanism of action relies on a suite of established and advanced experimental protocols.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol (Broth Microdilution): [7][8]

-

Preparation: A two-fold serial dilution of Albofungin is prepared in Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: An overnight bacterial culture is diluted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL). Each well is inoculated with this bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Analysis: The MIC is determined as the lowest concentration of Albofungin in which no visible turbidity (bacterial growth) is observed.

Cell Membrane Permeability Assay

This assay assesses whether an antimicrobial agent damages the bacterial cell membrane, making it permeable.

Protocol (Fluorescent Staining): [1]

-

Treatment: Bacterial cells are treated with Albofungin at its MIC or a multiple thereof for a defined period. Control groups (untreated and heat-killed) are included.

-

Staining: Cells are washed and stained with a fluorescent dye mixture, such as SYTO 9 and propidium iodide (PI). SYTO 9 enters all cells (live and dead) and fluoresces green, while PI only enters cells with compromised membranes and fluoresces red, quenching the SYTO 9 signal.

-

Imaging: Samples are visualized using fluorescence or confocal microscopy.

-

Analysis: An increase in the red fluorescence signal in the Albofungin-treated group compared to the live control indicates membrane damage.

Quantitative Proteomics Analysis

This method identifies and quantifies global changes in protein expression in response to drug treatment, revealing affected cellular pathways.

Protocol (LC-MS/MS-based): [1][10]

-

Sample Preparation: Bacterial cultures are treated with and without a sub-lethal concentration of Albofungin. Cells are harvested, and proteins are extracted and digested (e.g., with trypsin) into peptides.

-

LC-MS/MS: The resulting peptide mixtures are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of peptides and their fragments.

-

Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides and their corresponding proteins. The relative abundance of each protein between the treated and control samples is quantified.

-

Pathway Analysis: Proteins showing significant changes in expression (up- or downregulation) are mapped to known biochemical pathways to identify cellular processes affected by Albofungin.

Conclusion

Albofungin is a potent antimicrobial agent with a multi-faceted mechanism of action. Its primary strength lies in the specific inhibition of the transglycosylase domain of PBPs, a validated and crucial target in bacterial cell wall synthesis. This is powerfully complemented by its ability to rapidly disrupt cell membrane function and downregulate key metabolic and virulence-related pathways. The broad spectrum of activity, including against resistant pathogens, makes Albofungin and its derivatives promising candidates for further development in the fight against infectious diseases. Understanding its core mechanisms, as detailed in this guide, is essential for optimizing its therapeutic potential and overcoming potential resistance.

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Mode of action of antimicrobial agents albofungins in eradicating penicillin- and cephalosporin-resistant Vibrio parahaemolyticus biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. resources.biomol.com [resources.biomol.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel Albofungin Derivatives [frontiersin.org]

- 8. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel Albofungin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genetic and Biochemical Characterization of Halogenation and Drug Transportation Genes Encoded in the Albofungin Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

Antitumor Properties of Albofungin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antitumor properties of albofungin and its recently identified derivatives. Albofungin, a polycyclic xanthone natural product isolated from Actinomyces species, and its analogues have demonstrated significant potential as anticancer agents.[1] This document compiles quantitative data on their bioactivity, details key experimental protocols for their evaluation, and visualizes the underlying mechanisms and experimental workflows.

Quantitative Bioactivity Data

Recent studies have focused on novel albofungin derivatives isolated from Streptomyces chrestomyceticus, namely albofungin A and albofungin B, alongside the known compounds albofungin and chloroalbofungin.[1][2] The cytotoxic activity of these compounds was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Compound | Chemical Name | HeLa (Cervical Carcinoma) IC₅₀ (µM) | MCF 7 (Breast Carcinoma) IC₅₀ (µM) | HepG2 (Hepatocellular Carcinoma) IC₅₀ (µM) |

| 1 | Albofungin A | 0.003 | 0.005 | 0.02 |

| 2 | Albofungin B | 0.016 | 0.012 | 0.33 |

| 3 | Albofungin | 0.008 | 0.006 | 0.038 |

| 4 | Chloroalbofungin | 0.018 | 0.007 | Not Reported |

Data sourced from She et al., 2021.[3][4]

All tested compounds displayed significant antitumor activities, with IC₅₀ values ranging from the nanomolar to the low micromolar range.[3][4] Notably, Albofungin A (Compound 1 ) exhibited the most potent activity against the HeLa cell line.[3]

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the antitumor activity of these albofungin derivatives is the induction of apoptosis, a form of programmed cell death.[1][2] Studies focused on Albofungin A (Compound 1 ) demonstrated that it inhibits cancer cell proliferation by triggering this pathway in both HeLa and MCF 7 cells.[1][3] This was confirmed through multiple experimental approaches, including Annexin V/PI double staining and terminal deoxynucleotidyl transferase (dUTP) nick-end labeling (TUNEL) assays.[1][2] Treatment with Albofungin A led to a significant, dose-dependent increase in the apoptotic rate in both cell lines.[3]

Signaling Pathway for Apoptosis Induction

The following diagram illustrates a generalized pathway by which an external agent like an albofungin derivative can induce apoptosis. While the precise molecular targets of albofungin derivatives are still under investigation, this model represents the key cellular events that are triggered.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of albofungin derivatives.

Isolation and Purification of Albofungin Derivatives

This protocol describes a general procedure for extracting secondary metabolites from Streptomyces.

-

Fermentation: Culture the Streptomyces chrestomyceticus strain in a suitable liquid medium (e.g., containing yeast extract, malt extract, and glucose) under optimal conditions (e.g., 28°C, 200 rpm) for 7-10 days.

-

Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract the mycelium and the supernatant separately using an organic solvent such as ethyl acetate. Combine the organic extracts.

-

Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Separation: Subject the crude extract to a series of chromatographic techniques for purification. This typically includes:

-

Silica Gel Column Chromatography: Fractionate the crude extract using a gradient of solvents (e.g., hexane-ethyl acetate followed by dichloromethane-methanol).

-

Sephadex LH-20 Column Chromatography: Further purify the fractions to remove smaller impurities.

-

High-Performance Liquid Chromatography (HPLC): Perform final purification of the isolated compounds using a semi-preparative HPLC column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).

-

-

Compound Identification: Monitor the fractions using Thin Layer Chromatography (TLC) and HPLC to identify and isolate pure compounds.

In Vitro Cytotoxicity Assay (IC₅₀ Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for measuring cellular metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF 7) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the albofungin derivatives in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.001 µM to 10 µM). Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat them with different concentrations of the albofungin derivative (and a control) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation (e.g., at 300 x g for 5 minutes).

-

Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells within one hour using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling (TUNEL) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Preparation: Grow and treat cells on glass coverslips. After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in sodium citrate solution for 2 minutes on ice.

-

TUNEL Reaction: Wash the cells with PBS. Add 50 µL of the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) to each coverslip.

-

Incubation: Incubate in a humidified chamber for 60 minutes at 37°C in the dark.

-

Counterstaining: Wash the cells with PBS. Counterstain the nuclei with a DNA stain such as DAPI or Hoechst 33342 for 10 minutes.

-

Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show bright nuclear fluorescence.

Visualized Experimental and Logical Workflows

Overall Experimental Workflow

The process of discovering and characterizing these novel antitumor compounds follows a logical progression from isolation to mechanistic studies.

References

- 1. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel Albofungin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel Albofungin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel Albofungin Derivatives [frontiersin.org]

- 4. researchgate.net [researchgate.net]

The N-aminoamide Pharmacophore: A Linchpin in the Bioactivity of Albofungin and its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Albofungin, a polycyclic xanthone natural product, and its derivatives have garnered significant attention for their potent broad-spectrum antibacterial and antitumor activities. Central to their biological function is the rare N-aminoamide pharmacophore, a structural motif that has been identified as a critical determinant of their efficacy. This technical guide provides a comprehensive overview of the N-aminoamide pharmacophore in albofungin, detailing its role in the compound's mechanism of action, structure-activity relationships, and the downstream signaling pathways it modulates. This document summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes complex biological processes to facilitate a deeper understanding for researchers in the field of drug discovery and development.

Introduction

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This has spurred a renewed interest in natural products as a source of novel antimicrobial agents. Albofungin, originally isolated from Streptomyces albus, has demonstrated remarkable efficacy against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various cancer cell lines. The unique hexagonal ring structure of albofungin, featuring a rare N-aminoamide moiety, is a key area of investigation for understanding its potent bioactivities. This guide will delve into the technical aspects of the N-aminoamide pharmacophore, providing a valuable resource for scientists working on the development of new therapeutics based on the albofungin scaffold.

The N-aminoamide Pharmacophore: A Key to Bioactivity

The N-aminoamide group within the A ring of the albofungin scaffold has been shown to be essential for its biological activity, particularly against Gram-positive bacteria.[1] Structure-activity relationship (SAR) studies have consistently demonstrated that analogs lacking this moiety exhibit significantly reduced or abolished antibacterial efficacy. This highlights the N-aminoamide as a critical pharmacophore for target engagement and the initiation of the downstream cytotoxic effects.

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of albofungin and its key derivatives, highlighting the importance of the N-aminoamide pharmacophore.

Table 1: Minimum Inhibitory Concentration (MIC) of Albofungin Derivatives against Pathogenic Bacteria [1][2][3]

| Compound | N-aminoamide Present | MRSA ATCC 43300 (nM) | S. aureus ATCC 25923 (nM) | K. pneumoniae NRRL-B-3521 (µM) | A. baumannii B-65371 (µM) |

| Albofungin (1) | Yes | <0.1 | 0.4 | >100 | >100 |

| Albofungin A (2) | Yes | <0.1 | <0.1 | 12.5 | 25 |

| Albofungin B (lacking N-aminoamide) | No | 30 | 30 | >100 | >100 |

| Chloroalbofungin (4) | Yes | 0.1 | 0.1 | >100 | >100 |

Table 2: IC50 Values of Albofungin Derivatives against Human Cancer Cell Lines [4]

| Compound | HeLa (Cervical Cancer) (µM) | MCF-7 (Breast Cancer) (µM) |

| Albofungin A (1) | 1.8 | 3.5 |

Mechanism of Action

The N-aminoamide pharmacophore is integral to the multi-pronged mechanism of action of albofungin, which includes disruption of the bacterial cell envelope and induction of apoptosis in cancer cells.

Antibacterial Mechanism: Inhibition of Peptidoglycan Synthesis

Albofungin acts as a potent inhibitor of bacterial transglycosylase, a key enzyme in the peptidoglycan biosynthesis pathway.[2] This inhibition disrupts the formation of the bacterial cell wall, leading to cell lysis and death. The N-aminoamide moiety is believed to play a crucial role in the binding of albofungin to the active site of the transglycosylase enzyme.

Caption: Inhibition of Peptidoglycan Synthesis by Albofungin.

Antitumor Mechanism: Induction of Apoptosis

In cancer cells, albofungin and its analogs induce programmed cell death, or apoptosis.[4][5] This is characterized by DNA fragmentation and the activation of a cascade of caspases, which are proteases that execute the apoptotic program.

Caption: Albofungin-Induced Apoptosis Signaling Pathway.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the broth microdilution method described in the cited literature.[1]

Objective: To determine the minimum concentration of an albofungin analog that inhibits the visible growth of a specific bacterium.

Materials:

-

Albofungin analogs

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a single colony of the test bacterium from an agar plate and inoculate it into a tube containing 5 mL of MHB.

-

Incubate the culture overnight at 37°C with shaking.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the albofungin analog in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of the compound in MHB in the wells of a 96-well plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Caption: Workflow for MIC Determination.

Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay

This protocol is a representative method for detecting DNA fragmentation associated with apoptosis.[5]

Objective: To identify apoptotic cells by detecting DNA strand breaks.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Albofungin analog

-

Cell culture medium and supplements

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed the cancer cells in appropriate culture vessels (e.g., chamber slides or multi-well plates).

-

Treat the cells with various concentrations of the albofungin analog for a specified time (e.g., 24 hours). Include an untreated control.

-

-

Fixation and Permeabilization:

-

Wash the cells with Phosphate Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

-

TUNEL Staining:

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.

-

Wash the cells with PBS.

-

-

Analysis:

-

If desired, counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Analyze the cells using a fluorescence microscope or flow cytometer to detect the fluorescent signal from the labeled dUTPs incorporated into the fragmented DNA.

-

Caption: Workflow for TUNEL Assay.

Conclusion

The N-aminoamide pharmacophore is a cornerstone of the potent biological activities of albofungin and its derivatives. Its essential role in antibacterial and antitumor efficacy makes it a prime focus for future drug development efforts. A thorough understanding of its contribution to the mechanism of action and the downstream signaling pathways is critical for the rational design of novel, more effective therapeutic agents based on the albofungin scaffold. This technical guide provides a foundational resource for researchers to advance these efforts.

References

- 1. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel Albofungin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Frontiers | Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel Albofungin Derivatives [frontiersin.org]

- 5. researchgate.net [researchgate.net]

Initial Investigations into the Cytotoxicity of Albofungin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial investigations into the cytotoxic properties of Albofungin and its derivatives. The document summarizes key quantitative data, details the experimental protocols used in these foundational studies, and visualizes the proposed mechanisms of action and experimental workflows.

Quantitative Assessment of Cytotoxicity

The cytotoxic potential of Albofungin and its derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined using the MTT assay. All compounds exhibited significant antitumor activities, with IC50 values ranging from the nanomolar to the low micromolar range.[1][2] The data from these initial studies are summarized in the table below.

| Compound | Cell Line | Cell Type | IC50 (µM) |

| Albofungin A (1) | HeLa | Cervical Carcinoma | 0.003 |

| MCF-7 | Breast Carcinoma | 0.005 | |

| HepG2 | Hepatocellular Carcinoma | 0.02 | |

| Albofungin B (2) | HeLa | Cervical Carcinoma | 0.016 |

| MCF-7 | Breast Carcinoma | 0.012 | |

| HepG2 | Hepatocellular Carcinoma | 0.33 | |

| Albofungin (3) | HeLa | Cervical Carcinoma | 0.008 |

| MCF-7 | Breast Carcinoma | 0.006 | |

| HepG2 | Hepatocellular Carcinoma | 0.038 | |

| Chloroalbofungin (4) | HeLa | Cervical Carcinoma | 0.018 |

| MCF-7 | Breast Carcinoma | 0.007 | |

| HepG2 | Hepatocellular Carcinoma | 0.9 |

Table 1: IC50 values of Albofungin compounds against various human cancer cell lines. Data sourced from She et al., 2021.[1][2]

Mechanism of Action: Induction of Apoptosis

Initial mechanistic studies have revealed that the cytotoxic effects of Albofungin derivatives are, at least in part, mediated by the induction of apoptosis, or programmed cell death.[3] This was demonstrated through Annexin V/PI double staining and flow cytometry analysis, which showed a significant dose-dependent increase in the apoptotic rate in both HeLa and MCF-7 cells after treatment with Albofungin A.[2] Further confirmation was obtained through the TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, a hallmark of apoptosis.[2]

While the precise signaling cascade initiated by Albofungin in cancer cells is yet to be fully elucidated, studies on the broader class of polycyclic xanthones suggest a potential mechanism involving the intrinsic (mitochondrial) pathway of apoptosis.[4][5] This pathway is characterized by the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase cascades.[4] Specifically, some xanthones have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the activation of initiator caspase-9 and executioner caspase-3.[4][5]

Based on these findings for related compounds, a proposed signaling pathway for Albofungin-induced apoptosis is visualized below.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the initial investigations of Albofungin's cytotoxicity.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Albofungin compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate photometer

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the Albofungin compounds in culture medium. After the initial 24-hour incubation, replace the medium with fresh medium containing different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

-

Incubation with Compound: Incubate the cells with the compounds for another 24 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate photometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Detection (Annexin V/PI Staining)

The Annexin V/PI assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

HeLa or MCF-7 cells

-

Complete culture medium

-

Albofungin compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with varying concentrations of Albofungin A for 24 hours. Include an untreated control.

-

Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Experimental Workflow Visualization

The general workflow for the initial investigation of Albofungin's cytotoxicity is outlined in the diagram below.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel Albofungin Derivatives [frontiersin.org]

- 3. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel Albofungin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

- 5. mdpi.com [mdpi.com]

Albofungin's Interaction with Bacterial DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current understanding of Albofungin's interaction with bacterial DNA. While primarily recognized for its potent activity against bacterial cell membranes and cell wall synthesis, evidence suggests secondary effects on DNA-related processes. This document synthesizes available data, details relevant experimental protocols, and proposes workflows for further investigation into this nuanced aspect of Albofungin's mechanism of action.

Executive Summary

Albofungin is a polycyclic xanthone antibiotic with broad-spectrum antibacterial activity. Current research indicates that its primary mode of action involves the disruption of the bacterial cell membrane and the inhibition of peptidoglycan biosynthesis through binding to the transglycosylase domain of penicillin-binding proteins.[1][2][3][4][5][6][7][8] However, several studies have observed downstream effects on DNA replication and repair processes, suggesting an indirect or weak interaction with bacterial DNA.[1][3] This guide will explore the evidence for these interactions, provide quantitative data on Albofungin's biological activity, and detail experimental methodologies to facilitate further research.

Quantitative Biological Activity of Albofungin and Its Derivatives

The following tables summarize the reported minimum inhibitory concentrations (MIC) against various bacterial strains and the 50% inhibitory concentrations (IC50) against human cancer cell lines.

Table 1: Minimum Inhibitory Concentration (MIC) of Albofungin and Its Derivatives Against Pathogenic Bacteria

| Compound | Organism | Strain | MIC (µM) | Reference |

| Albofungin A | Staphylococcus aureus | MRSA ATCC 43300 | <0.0001 | [3] |

| Albofungin | Staphylococcus aureus | MRSA ATCC 43300 | <0.0001 | [3] |

| Chloroalbofungin | Staphylococcus aureus | MRSA ATCC 43300 | 0.0001 | [3] |

| Albofungin A | Staphylococcus aureus | ATCC 25923 | 0.0004 | [3] |

| Albofungin | Staphylococcus aureus | ATCC 25923 | <0.0001 | [3] |

| Chloroalbofungin | Staphylococcus aureus | ATCC 25923 | 0.0001 | [3] |

| Albofungin A | Klebsiella pneumoniae | NRRL-B-3521 | 6.3 | [3] |

| Albofungin | Klebsiella pneumoniae | NRRL-B-3521 | >20 | [3] |

| Chloroalbofungin | Klebsiella pneumoniae | NRRL-B-3521 | >20 | [3] |

| Albofungin A | Acinetobacter baumannii | B-65371 | 12.5 | [3] |

| Albofungin | Acinetobacter baumannii | B-65371 | >20 | [3] |

| Chloroalbofungin | Acinetobacter baumannii | B-65371 | >20 | [3] |

| Albofungin A | Enterobacter cloacae | NRRL-B-425 | 12.5 | [3] |

| Albofungin | Enterobacter cloacae | NRRL-B-425 | >20 | [3] |

| Chloroalbofungin | Enterobacter cloacae | NRRL-B-425 | >20 | [3] |

| Albofungin A | Escherichia coli | k12 | 12.5 | [3] |

| Albofungin | Escherichia coli | k12 | >20 | [3] |

| Chloroalbofungin | Escherichia coli | k12 | >20 | [3] |

Table 2: Antitumor Activity (IC50) of Albofungin and Its Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Albofungin A | HeLa (cervical carcinoma) | 0.003 | [1] |

| Albofungin | HeLa (cervical carcinoma) | 0.004 | [1] |

| Chloroalbofungin | HeLa (cervical carcinoma) | 0.005 | [1] |

| Albofungin A | MCF 7 (breast carcinoma) | 0.008 | [1] |

| Albofungin | MCF 7 (breast carcinoma) | 0.012 | [1] |

| Chloroalbofungin | MCF 7 (breast carcinoma) | 0.015 | [1] |

| Albofungin A | HepG2 (hepatocellular carcinoma) | 0.015 | [1] |

| Albofungin | HepG2 (hepatocellular carcinoma) | 0.025 | [1] |

| Chloroalbofungin | HepG2 (hepatocellular carcinoma) | 0.030 | [1] |

Albofungin's Effect on Bacterial DNA: An Indirect Mechanism

The prevailing evidence suggests that Albofungin does not act as a primary DNA-binding agent in bacteria. Studies have reported a "weak interaction with bacterial DNA".[2] The observed impairment of DNA replication and mismatch repair processes is likely a downstream consequence of the primary mechanisms of action.[1] Albofungin's disruption of the cell membrane and inhibition of cell wall synthesis leads to significant cellular stress, which can indirectly affect DNA integrity and the expression of DNA maintenance proteins.[1] Specifically, proteins essential for DNA replication and repair, such as replicative DNA helicase (dnaB), DNA polymerase III subunit beta (dnaN), and DNA polymerase III subunit epsilon (dnaQ), have been shown to be significantly downregulated following Albofungin treatment.[1]

Figure 1. Proposed indirect mechanism of Albofungin's effect on bacterial DNA.

Experimental Protocols for Investigating Albofungin-DNA Interaction

While direct, high-affinity binding has not been demonstrated, certain in vitro assays can be employed to characterize the nature and extent of any interaction between Albofungin and bacterial DNA.

DNA Interaction Assay (Gel Mobility Shift Assay)

This protocol is adapted from a study on Albofungin's effect on Vibrio parahaemolyticus and can be used to qualitatively assess DNA binding.[6]

Objective: To determine if Albofungin can cause a mobility shift in bacterial genomic DNA during agarose gel electrophoresis, which would indicate a binding interaction.

Materials:

-

Purified bacterial genomic DNA

-

Albofungin solutions of known concentrations

-

1x TAE or TBE buffer

-

1% Agarose gel

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

Incubator at 37°C

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator or other gel imaging system

Procedure:

-

DNA Preparation: Extract and purify genomic DNA from the target bacterial species using a commercial kit. Quantify the DNA concentration and assess its purity.

-

Binding Reaction:

-

In separate microcentrifuge tubes, mix a constant amount of genomic DNA with an equal volume of Albofungin solution to achieve final concentrations ranging from 0 to 50 µg/mL.

-

Include a control tube with DNA and the solvent used for Albofungin.

-

-

Incubation: Incubate the reaction mixtures for 30 minutes at 37°C to allow for potential binding.

-

Gel Electrophoresis:

-

Add DNA loading dye to each reaction tube.

-

Load the samples onto a 1% agarose gel.

-

Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

-

Visualization:

-

Stain the gel with ethidium bromide or a safer alternative.

-

Visualize the DNA bands under UV light and document the results.

-

Interpretation: A retardation in the migration of the DNA in the presence of Albofungin, compared to the control lane, would suggest a binding interaction. The degree of the shift may correlate with the concentration of Albofungin.

Figure 2. Experimental workflow for the DNA interaction (gel mobility shift) assay.

Proposed DNase I Footprinting Assay (Hypothetical)

DNase I footprinting could be employed to investigate if Albofungin binds to specific sequences within a DNA fragment, such as a promoter region of a gene known to be affected by its presence. Note: This experiment has not been reported for Albofungin and is presented as a potential avenue for future research.

Objective: To identify potential specific DNA binding sites of Albofungin.

Materials:

-

A purified, end-labeled DNA fragment of interest (e.g., 100-400 bp)

-

Albofungin

-

DNase I

-

Binding buffer

-

Stop solution (containing EDTA)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus for sequencing gels

-

Autoradiography or fluorescence imaging system

Procedure:

-

Probe Preparation: Prepare a high-purity DNA fragment, labeled at one end with a radioactive or fluorescent tag.

-

Binding Reaction:

-

In separate tubes, incubate the labeled DNA probe with increasing concentrations of Albofungin.

-

Include a control reaction with no Albofungin.

-

-

DNase I Digestion:

-

Add a pre-determined, limiting concentration of DNase I to each tube and incubate for a short, standardized time to achieve partial digestion (on average, one cut per DNA molecule).

-

-

Reaction Termination: Stop the digestion by adding a stop solution.

-

Analysis:

-

Denature the DNA fragments and separate them on a high-resolution denaturing polyacrylamide gel.

-

Visualize the resulting DNA ladder.

-

Interpretation: A "footprint," appearing as a gap in the DNA ladder in the lanes containing Albofungin, would indicate a region of the DNA that was protected from DNase I cleavage due to the binding of the compound.

Figure 3. Hypothetical workflow for a DNase I footprinting assay with Albofungin.

Conclusion and Future Directions

The current body of evidence points to Albofungin's primary antibacterial activity being the disruption of the cell envelope. The observed effects on DNA-related processes are likely secondary, resulting from widespread cellular stress. The "weak interaction" with DNA observed in gel shift assays warrants further investigation to determine its biological relevance.

Future research should focus on:

-

Quantitative Binding Studies: Employing techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to obtain quantitative data (Kd) on the interaction between Albofungin and bacterial DNA.

-

Enzyme Inhibition Assays: Testing the inhibitory activity of Albofungin against key DNA-related enzymes such as DNA gyrase and topoisomerases to determine if it has any direct enzymatic targets.

-

In Vivo Studies: Utilizing advanced microscopy and cellular biology techniques to visualize the effects of Albofungin on the bacterial nucleoid structure in living cells.

A more precise understanding of any secondary interactions with DNA will provide a more complete picture of Albofungin's mechanism of action and could inform the development of more potent and specific derivatives.

References

- 1. Frontiers | Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel Albofungin Derivatives [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel Albofungin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]